molecular formula C9H7F2N3O B6313307 N-Acetyl-N'-(2,5-difluoro-4-cyanophenyl)hydrazine CAS No. 1858242-35-9

N-Acetyl-N'-(2,5-difluoro-4-cyanophenyl)hydrazine

Cat. No. B6313307
CAS RN: 1858242-35-9
M. Wt: 211.17 g/mol
InChI Key: SEAFCBDUXGOCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-N'-(2,5-difluoro-4-cyanophenyl)hydrazine (N-ACFPC) is an important chemical compound used in a variety of scientific research applications. It is a highly reactive chemical, and its unique chemical structure and reactivity make it a valuable tool for researchers. N-ACFPC is used in a variety of laboratory experiments, including those related to biochemistry, physiology, and pharmacology.

Scientific Research Applications

N-Acetyl-N'-(2,5-difluoro-4-cyanophenyl)hydrazine has a variety of scientific research applications. It is commonly used in biochemistry and pharmacology experiments as a substrate for enzymes, as a reagent for chemical reactions, and as a fluorescent probe for detecting small molecules. It is also used in physiological experiments, such as those related to the study of hormones and neurotransmitters.

Mechanism of Action

The mechanism of action of N-Acetyl-N'-(2,5-difluoro-4-cyanophenyl)hydrazine is not fully understood. However, it is known that the compound is highly reactive and can undergo a variety of chemical reactions. It is believed that the compound may interact with proteins, enzymes, and other molecules, and may also have an effect on gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Acetyl-N'-(2,5-difluoro-4-cyanophenyl)hydrazine are not fully understood. However, the compound has been shown to have an effect on the activity of certain enzymes, and it has also been shown to have an effect on the expression of certain genes.

Advantages and Limitations for Lab Experiments

N-Acetyl-N'-(2,5-difluoro-4-cyanophenyl)hydrazine is a highly reactive and versatile chemical, and it is well-suited for use in a variety of laboratory experiments. It is relatively easy to synthesize and can be purified by recrystallization. However, it is also a highly toxic compound, and it should be handled with care in the laboratory.

Future Directions

N-Acetyl-N'-(2,5-difluoro-4-cyanophenyl)hydrazine has a variety of potential future applications in scientific research. It could be used to study the effects of other compounds on enzymes, gene expression, and other biochemical and physiological processes. It could also be used as a fluorescent probe to detect small molecules. Additionally, it could be used as a reagent in chemical reactions and as a substrate for enzymes. Finally, it could be used to develop new drugs and therapies.

Synthesis Methods

N-Acetyl-N'-(2,5-difluoro-4-cyanophenyl)hydrazine is typically synthesized through a reaction of aniline and 2,5-difluoro-4-cyanophenylhydrazine. This reaction takes place in aqueous solution, and the resulting product is a yellow solid. The reaction is typically carried out at room temperature, and the product can be purified by recrystallization.

properties

IUPAC Name

N'-(4-cyano-2,5-difluorophenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O/c1-5(15)13-14-9-3-7(10)6(4-12)2-8(9)11/h2-3,14H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAFCBDUXGOCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=C(C=C(C(=C1)F)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-N'-(2,5-difluoro-4-cyanophenyl)hydrazine

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